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Compound of Interest

Compound Name: ZAP-180013

Cat. No.: B1683543 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ZAP-180013 is a cell-permeable small molecule inhibitor of Zeta-chain-associated protein

kinase 70 (ZAP-70), a critical cytoplasmic tyrosine kinase in the T-cell receptor (TCR) signaling

pathway.[1] Upon TCR engagement, ZAP-70 is recruited to phosphorylated immunoreceptor

tyrosine-based activation motifs (ITAMs) of the CD3 and ζ chains, where it becomes activated

and subsequently phosphorylates downstream substrates like LAT and SLP-76.[1][2] This

cascade of events is essential for T-cell activation, proliferation, differentiation, and cytokine

production.[1][2][3] ZAP-180013 exerts its inhibitory effect by targeting the SH2 domain of ZAP-

70, thereby preventing its interaction with ITAMs. These application notes provide detailed

protocols for the use of ZAP-180013 in primary T-cell cultures to study and modulate T-cell

function.
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Parameter Value Reference

Product Name ZAP-180013 N/A

Target
Zeta-chain-associated protein

kinase 70 (ZAP-70)

IC50
1.8 µM (in fluorescence

polarization assay)

Molecular Weight 454.32 g/mol

Formula C₁₉H₁₇Cl₂N₃O₄S

Solubility Soluble to 100 mM in DMSO

Storage Store at -20°C

CAS Number 873080-25-2

Mechanism of Action
ZAP-180013 is an inhibitor of the ZAP-70 kinase. The engagement of the T-cell receptor (TCR)

by an antigen-presenting cell (APC) initiates a signaling cascade. The Src family kinase Lck

phosphorylates the ITAMs on the CD3 and ζ chains. This phosphorylation creates docking sites

for the tandem SH2 domains of ZAP-70, leading to its recruitment and subsequent activation

by Lck.[1][4] Activated ZAP-70 then phosphorylates key adaptor proteins, including Linker for

Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1]

These events are crucial for downstream signaling pathways that lead to T-cell activation. ZAP-
180013 functions by inhibiting the interaction between the ZAP-70 SH2 domain and the

phosphorylated ITAMs, thus blocking the initiation of this signaling cascade.
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Figure 1: Mechanism of action of ZAP-180013 in the TCR signaling pathway.

Experimental Protocols
Protocol 1: Inhibition of T-Cell Activation in Primary
Human T-Cells
This protocol details the steps to assess the inhibitory effect of ZAP-180013 on the activation of

primary human T-cells, measured by the expression of the early activation marker CD69.

Materials:

Primary human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T-cells

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin,

and 100 µg/mL streptomycin

ZAP-180013 (reconstituted in DMSO)

Anti-CD3 antibody (clone OKT3)
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Anti-CD28 antibody (clone CD28.2)

96-well flat-bottom culture plates

Flow cytometry buffer (PBS with 2% FBS)

Anti-human CD69 antibody (FITC or PE conjugated)

Viability dye (e.g., 7-AAD or propidium iodide)

Procedure:

Cell Preparation: Isolate primary human T-cells from whole blood using standard density

gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD4+ T-cell

enrichment, if desired. Resuspend cells in complete RPMI-1640 medium.

Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody at a concentration of

1-5 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C. Before

use, wash the wells twice with sterile PBS to remove unbound antibody.

ZAP-180013 Pre-treatment: Seed the T-cells at a density of 1 x 10^6 cells/mL in the

antibody-coated plate. Add varying concentrations of ZAP-180013 (e.g., 0.1, 1, 5, 10 µM) or

DMSO as a vehicle control to the respective wells. Incubate for 30 minutes at 37°C.

T-Cell Stimulation: Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all

wells except for the unstimulated control.

Incubation: Culture the cells for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

Staining for Flow Cytometry:

Harvest the cells and transfer them to FACS tubes.

Wash the cells with flow cytometry buffer.

Resuspend the cells in 100 µL of flow cytometry buffer containing the anti-human CD69

antibody and a viability dye.
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Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with flow cytometry buffer.

Data Acquisition and Analysis: Resuspend the cells in 300 µL of flow cytometry buffer and

acquire events on a flow cytometer. Analyze the percentage of CD69-positive cells within the

live cell population.
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Figure 2: Experimental workflow for assessing T-cell activation inhibition.

Protocol 2: Analysis of ZAP-70 Phosphorylation by
Western Blot
This protocol describes how to evaluate the effect of ZAP-180013 on the phosphorylation of

ZAP-70 in stimulated Jurkat cells or primary T-cells.

Materials:

Jurkat T-cells or primary human T-cells

RPMI-1640 medium

ZAP-180013 (reconstituted in DMSO)

Anti-CD3/CD28 antibodies for stimulation

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-β-actin

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Procedure:

Cell Culture and Treatment: Culture Jurkat cells or primary T-cells in RPMI-1640 medium.

For each condition, use approximately 5-10 x 10^6 cells. Pre-treat the cells with the desired

concentrations of ZAP-180013 or DMSO for 30 minutes at 37°C.[5]
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Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 5-15 minutes at 37°C.

[5]

Cell Lysis: Immediately after stimulation, place the cells on ice and wash once with ice-cold

PBS. Lyse the cells in lysis buffer for 30 minutes on ice with periodic vortexing.

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet

cellular debris. Collect the supernatant and determine the protein concentration using a BCA

assay.

Western Blotting:

Normalize the protein concentrations for all samples and prepare them with Laemmli

sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-phospho-ZAP-70) overnight

at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Detection: Add ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped

and re-probed with antibodies against total ZAP-70 and a housekeeping protein like β-actin.

Expected Results
Treatment of primary T-cells with ZAP-180013 is expected to result in a dose-dependent

inhibition of T-cell activation.
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Experiment Parameter Measured
Expected Outcome with
ZAP-180013 Treatment

T-Cell Activation Assay Percentage of CD69+ T-cells

Dose-dependent decrease in

the percentage of CD69+ cells

upon TCR stimulation.

Western Blot
Phosphorylation of ZAP-70

(Tyr319)

Dose-dependent reduction in

the level of phosphorylated

ZAP-70 following TCR

stimulation.[5]

Cytokine Production Assay Levels of IL-2 and IFN-γ

Dose-dependent decrease in

the secretion of IL-2 and IFN-γ

by activated T-cells.[5]

Troubleshooting

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8358678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8358678/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Possible Cause Solution

High background in Western

blot

Insufficient washing, blocking

issues, or antibody

concentration too high.

Increase the number and

duration of washes, optimize

blocking conditions (e.g.,

switch between milk and BSA),

and titrate the primary antibody

concentration.

Low T-cell viability
High concentration of ZAP-

180013 or DMSO.

Perform a dose-response

curve to determine the optimal

non-toxic concentration of

ZAP-180013. Ensure the final

DMSO concentration is below

0.5%.

No inhibition of T-cell activation

Inactive compound, incorrect

concentration, or issues with

the stimulation protocol.

Verify the activity of ZAP-

180013 with a positive control.

Confirm the concentrations

used. Ensure the anti-

CD3/CD28 antibodies are

functional and used at optimal

concentrations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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